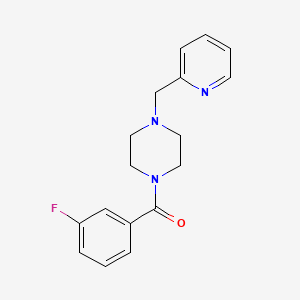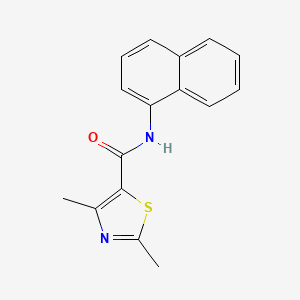![molecular formula C17H21N5O2S B5543715 4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)
4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Applications De Recherche Scientifique
Preclinical Assessment of PI3K/mTOR Inhibitors
A significant application of derivatives closely related to "4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" is in the development of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and survival, and their deregulation is often implicated in the development of various cancers. GDC-0980, a potent and selective inhibitor of PI3K and mTOR, was preclinically assessed for its absorption, disposition, and efficacy in human breast cancer xenograft models. This study highlighted the compound's pharmacokinetics, suggesting its potential clinical efficacy and supporting its advancement into clinical trials (Salphati et al., 2012).
Synthesis of Anti-inflammatory and Analgesic Agents
Research has also focused on the synthesis of novel compounds for potential anti-inflammatory and analgesic applications. For example, novel derivatives synthesized from visnaginone and khellinone showed significant inhibitory activity against cyclooxygenase-1/2 (COX-1/COX-2), alongside notable analgesic and anti-inflammatory properties. These findings suggest that derivatives related to "this compound" could play a pivotal role in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Role in Brain Pharmacokinetics and Pharmacodynamics
Another area of application involves studying the brain pharmacokinetics and pharmacodynamics activities of PI3K inhibitors, like GDC-0941. This compound is evaluated for its substrate activity against P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp1), which are crucial for drug disposition and resistance. Such studies are vital for understanding the treatment implications for brain tumors, offering insights into the potential of these compounds in overcoming brain barrier challenges (Salphati et al., 2010).
Discovery and Synthesis of Novel Compounds
Research into the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has identified them as important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. Such studies provide a foundation for developing rapid and green synthetic methods for compounds with potential therapeutic benefits (Lei et al., 2017).
Ionic Liquid Crystals and Dendrimers
Further applications include the design of ionic liquid crystals and the synthesis of polycationic phosphorus dendrimers for biological experiments. These studies explore the material science and biomedical applications of morpholine and piperazine derivatives, demonstrating their versatility beyond pharmaceuticals (Lava et al., 2009); (Padié et al., 2009).
Orientations Futures
The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it might be further optimized and studied in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it might be studied further to understand its reactivity and potential uses in synthesis .
Propriétés
IUPAC Name |
[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-16(14-2-1-13-25-14)21-7-5-20(6-8-21)15-3-4-18-17(19-15)22-9-11-24-12-10-22/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQATJUBDCCUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)



![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)
